2-(Benzyloxy)-5-chlorobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-(Benzyloxy)-5-chlorobenzaldehyde and related compounds typically involves condensation reactions, where aldehyde functions react with suitable reagents under catalytic conditions to introduce benzyloxy and chloro substituents. For example, Krivokolysko et al. (2001) described the reaction of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane, demonstrating the versatility of such aldehydes in synthesizing complex molecules (Krivokolysko, Dyachenko, Chernega, & Litvinov, 2001).
Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-5-chlorobenzaldehyde is characterized by the presence of a benzaldehyde core with specific substituents that influence its geometry and electronic properties. For molecules with similar structural features, electron diffraction studies, such as those conducted by Schāfer, Samdal, & Hedberg (1976) on 2-chlorobenzaldehyde, provide insights into bond lengths, angles, and conformer ratios, which are crucial for understanding the structural aspects of these compounds (Schāfer, Samdal, & Hedberg, 1976).
Chemical Reactions and Properties
2-(Benzyloxy)-5-chlorobenzaldehyde participates in various chemical reactions, exploiting the reactivity of the aldehyde group and the presence of substituents. The compound can undergo condensation, nucleophilic substitution, and other reactions typical for aldehydes, with the benzyloxy and chloro groups directing the reactivity and selectivity. Uhlmann, Felding, Vedsø, & Begtrup (1997) described the directed lithiation of 1-(benzyloxy)-1,2,3-triazole, showcasing the type of chemical transformations possible with benzyloxy-substituted compounds (Uhlmann, Felding, Vedsø, & Begtrup, 1997).
Scientific Research Applications
-
2-Benzyloxy-5-chlorophenylboronic Acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular reaction being carried out .
- Results or Outcomes : The outcomes would also depend on the specific reaction .
-
2-Benzyloxy-1-methylpyridinium triflate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Methods of Application : The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine .
- Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-pyridine .
-
2-(Benzyloxy)thiophenol
- Scientific Field : Environmental and Biological Detection
- Application Summary : A significant application of thiophenol derivatives, including 2-(Benzyloxy)thiophenol, is in the detection and monitoring of thiophenol levels in environmental and biological systems.
- Methods of Application : The specific methods of application would depend on the particular detection or monitoring system being used.
- Results or Outcomes : The outcomes would depend on the specific system and the levels of thiophenol detected.
-
2-Benzyloxyphenol
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides. It is used as a reagent for the synthesis of multidentate chelating ligands .
- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .
- Results or Outcomes : The outcomes would also depend on the specific synthesis .
Safety And Hazards
Future Directions
Research into therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, has become one of the hottest topics in pharmaceutical research . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .
properties
IUPAC Name |
5-chloro-2-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVVPQTUCJPTNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358375 | |
Record name | 2-(benzyloxy)-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-chlorobenzaldehyde | |
CAS RN |
38544-16-0 | |
Record name | 2-(benzyloxy)-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.